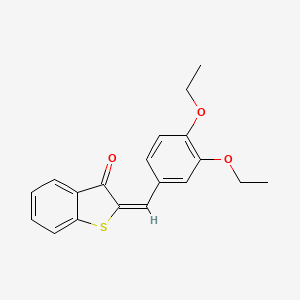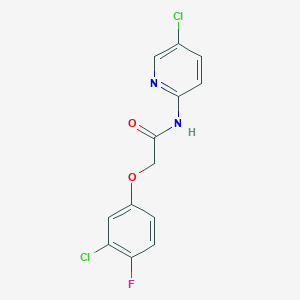![molecular formula C17H18N4O2S B5634517 4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5634517.png)
4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazoloquinoline, a class of heterocyclic compounds that have been extensively studied for various applications in medicinal chemistry and materials science. These compounds are known for their unique structural properties, which confer a wide range of chemical and biological activities.
Synthesis Analysis
The synthesis of triazoloquinoline derivatives often involves multi-step reactions, starting with the preparation of key intermediates like methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate, followed by reactions with dimethyl acetylenedicarboxylate (DMAD) in the presence of potassium carbonate in dimethyl sulfoxide to yield polyfunctionalized quinolines. Oxidation steps can introduce additional functional groups, leading to novel ring systems (Tominaga, Luo, & Castle, 1994).
Molecular Structure Analysis
The molecular structure of triazoloquinoline derivatives is characterized by the presence of a triazolo ring fused to a quinoline core. This fusion results in a rigid structure that can interact with various biological targets. Crystal structure analysis and DFT studies help in understanding the conformational stability and reactivity of these compounds (Sun et al., 2021).
Chemical Reactions and Properties
Triazoloquinoline derivatives undergo various chemical reactions, including photodimerization and reactions with ylides, leading to the formation of cyclobutane dimers and fused heterocycles, respectively. These reactions are influenced by the substitution pattern on the triazoloquinoline core (Potts, Dunlap, & Apple, 1977).
properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-10-13-4-2-3-5-14(13)21-16(12)18-19-17(21)24-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFMRZSPGALET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634436.png)
![N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5634446.png)

![8',9'-dimethoxy-3'-methyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5634453.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5634463.png)
![4-ethyl-3-(4-methoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5634471.png)
![N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
![5-ethyl-N~4~-{2-[(2S)-pyrrolidin-2-yl]ethyl}pyrimidine-2,4-diamine](/img/structure/B5634487.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)
![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide](/img/structure/B5634535.png)